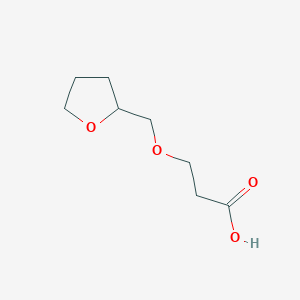

3-(Oxolan-2-ylmethoxy)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(oxolan-2-ylmethoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c9-8(10)3-5-11-6-7-2-1-4-12-7/h7H,1-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSDORJAPMCDSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Advanced Structural Elucidation

In-depth Conformational Analysis of the Oxolane Ring and Propanoic Acid Moiety

The inherent flexibility of both the oxolane (tetrahydrofuran) ring and the propanoic acid side chain in 3-(Oxolan-2-ylmethoxy)propanoic acid results in a wide array of possible conformations. The five-membered oxolane ring is not planar and typically adopts puckered forms, primarily the envelope (C_s) and twist (C_2) conformations, to minimize ring strain. acs.orgacs.orgunicamp.br A low energy barrier between these forms leads to a state of dynamic equilibrium. acs.org The conformational preference of the ring is influenced by the substituent at the 2-position.

| Parameter | Value |

| Oxolane Ring Conformation | Envelope (C_s) |

| Dihedral Angle (C1-O-C2-C3) | ~175° |

| Dihedral Angle (O-C2-C3-C(O)OH) | ~ -60° |

| Note: These values are illustrative and based on general principles of conformational analysis, as specific experimental data for this molecule is not widely published. |

Stereochemical Considerations and Enantiomeric Purity Assessment Methods

The presence of a chiral center at the C2 position of the oxolane ring means that this compound exists as a pair of enantiomers: (R)-3-(Oxolan-2-ylmethoxy)propanoic acid and (S)-3-(Oxolan-2-ylmethoxy)propanoic acid. These stereoisomers are non-superimposable mirror images and can display distinct biological activities and chemical behaviors in chiral environments.

Synthesizing enantiomerically pure forms of this compound presents a considerable challenge in organic chemistry. A common strategy involves starting with a chiral precursor, a technique known as chiral pool synthesis. For instance, enantiopure (R)- or (S)-2-hydroxymethyltetrahydrofuran can serve as the initial reactant.

Asymmetric catalysis is another powerful method for selectively producing one enantiomer. frontiersin.orgacs.org While specific catalytic systems for this exact molecule are not extensively documented, analogous reactions often utilize chiral metal complexes or organocatalysts to achieve high enantioselectivity. acs.orgnih.gov For example, a chiral catalyst could be employed in the etherification of a propanoate derivative with a 2-(halomethyl)oxolane. acs.org

Following a chiral synthesis, determining the enantiomeric excess (ee) is essential to quantify the purity of the desired enantiomer. libretexts.org High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and dependable method for this purpose. azypusa.commdpi.comresearchgate.net The two enantiomers interact differently with the CSP, resulting in different retention times that allow for their separation and quantification. mdpi.com

Gas Chromatography (GC) on a chiral column can also be utilized, often after converting the carboxylic acid to a more volatile ester derivative. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents, are also effective. libretexts.orgacs.orgnih.gov These agents form diastereomeric complexes with the enantiomers, which exhibit distinct NMR spectra, enabling the determination of their relative concentrations. acs.orgnih.gov

Spectroscopic Techniques for Elucidating Complex Structural Dynamics (e.g., advanced NMR pulse sequences for conformational studies, high-resolution mass spectrometry for mechanistic insights)

Advanced spectroscopic techniques are indispensable for a detailed understanding of the structural dynamics of this compound.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. Advanced pulse sequences like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide through-space correlations between protons, offering insights into the proximity of different molecular regions in various conformations. numberanalytics.comresearchgate.net These techniques are particularly valuable for determining the relative orientation of the oxolane ring and the propanoic acid chain. numberanalytics.comresearchgate.nettaylorfrancis.com Carbon-13 NMR (¹³C-NMR) and various 2D NMR techniques such as HSQC and HMBC are used for the complete assignment of carbon and proton signals, providing further structural details. rsc.orgpressbooks.pub

High-resolution mass spectrometry (HRMS) delivers precise mass measurements, confirming the molecule's elemental composition. acs.orgacs.org Advanced techniques like tandem mass spectrometry (MS/MS) can probe the molecule's fragmentation patterns. cam.ac.uknih.gov Analyzing how the molecule fragments upon collision-induced dissociation provides insights into its connectivity and structural features, which is useful for distinguishing isomers and understanding reaction mechanisms. cam.ac.uk

| Technique | Observable | Information Gained |

| ¹H-NMR | Chemical shifts, coupling constants | Proton environment, connectivity libretexts.org |

| ¹³C-NMR | Chemical shifts | Carbon skeleton pressbooks.pub |

| NOESY/ROESY | Cross-peaks | Through-space proton-proton proximities, conformation numberanalytics.com |

| HRMS | Accurate m/z | Elemental composition acs.org |

| MS/MS | Fragmentation pattern | Structural connectivity cam.ac.uk |

Synthetic Methodologies and Route Development

Retrosynthetic Analysis of 3-(Oxolan-2-ylmethoxy)propanoic acid

A retrosynthetic analysis of the target molecule, this compound, suggests several logical disconnections. The most apparent disconnection is at the ether linkage, which simplifies the molecule into two key synthons: (oxolan-2-yl)methanol and a 3-carbon species equivalent to a propanoic acid synthon with a leaving group, such as ethyl 3-bromopropanoate. This approach falls under the category of etherification strategies.

Alternatively, a carbon-oxygen bond disconnection within the propanoic acid side chain, specifically between the oxygen and the 3-carbon unit, suggests a Michael addition of (oxolan-2-yl)methanol to an acrylate (B77674) derivative.

Further disconnection of the (oxolan-2-yl)methanol intermediate reveals the core challenge of forming the 2-substituted tetrahydrofuran (B95107) ring. This can be approached through various cyclization strategies, typically involving a linear C4-chain with appropriate functional groups that can undergo intramolecular ring closure. For instance, a 1,4-diol is a common precursor for tetrahydrofuran synthesis via acid-catalyzed dehydration. wikipedia.org The stereocenter at the 2-position requires a stereoselective cyclization or the use of a chiral starting material.

Exploration of Novel Synthetic Pathways to the Oxolane Ring System

The tetrahydrofuran (THF) ring is a prevalent motif in numerous natural products and biologically active molecules, leading to the development of a vast array of synthetic methods for its construction. nih.govrsc.org

The formation of the tetrahydrofuran ring can be accomplished through a variety of cyclization reactions. Intramolecular SN2 reactions, where a hydroxyl group displaces a tethered leaving group (like a halide or sulfonate), are a classical and widely used approach. nih.gov Modern methods have expanded the synthetic toolkit significantly.

Key cyclization strategies include:

Acid-Catalyzed Dehydration: The industrial production of unsubstituted THF often involves the acid-catalyzed dehydration of 1,4-butanediol. wikipedia.org

Intramolecular Hydroalkoxylation: Platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins provides an efficient route to tetrahydrofuran derivatives. organic-chemistry.org

Radical Cyclizations: Various radical reactions have been developed, including those starting from epoxides or using visible-light-mediated deoxygenative cyclization of monoallylated 1,2-diols. nih.govacs.org

[3+2] Cycloaddition and Annulation: These powerful strategies create the ring and multiple stereocenters in a single, convergent step. nih.gov

Electrophilic Cycloetherification: The reaction of unsaturated alcohols with an electrophile (e.g., iodine, mercury salts) can trigger cyclization to form functionalized tetrahydrofurans. nottingham.ac.uk

Table 1: Selected Cyclization Methodologies for Tetrahydrofuran Synthesis

| Method | Substrate Type | Conditions/Catalyst | Key Features | Citations |

| Intramolecular SN2 | Hydroxyalkyl halides/sulfonates | Base | Classical, reliable method. | nih.gov |

| Pt-Catalyzed Hydroalkoxylation | γ-Hydroxy olefins | Platinum catalyst | Tolerates various functional groups. | organic-chemistry.org |

| Visible-Light Photocatalysis | Monoallylated 1,2-diols | Photoredox catalyst | Mild conditions, radical-based C-C bond formation. | nih.gov |

| Oxonium-Prins Cyclization | Homoallylic alcohols | Lewis or Brønsted acid | Forms C-O and C-C bonds, can be stereoselective. | nih.govimperial.ac.uk |

| Reductive Cyclization | N- or O-tethered 1,6-enynes | FeCl₂, Et₂Zn, MgBr₂ | Forms pyrrolidine (B122466) and tetrahydrofuran derivatives. | organic-chemistry.org |

Achieving stereocontrol at the C-2 position is critical for synthesizing enantiomerically pure this compound. Many modern cyclization methods offer high levels of stereoselectivity.

Substrate Control: Starting from a chiral pool material, such as (S)-glutamic acid, can set the stereochemistry of the final product. nih.gov

Catalyst Control: Asymmetric catalysis can induce enantioselectivity. For instance, enantioselective cycloetherification using a cation-binding oligoEG catalyst has been reported for forming chiral tetrahydrofurans. organic-chemistry.org

Reaction-Based Control: The inherent mechanism of certain reactions can favor the formation of one diastereomer over another. For example, oxonium-Prins cyclizations of E-configured styrenes can lead to a preference for 2,3-cis products. imperial.ac.uk Similarly, radical cyclizations of 2-aryl epoxides have been shown to afford exclusively trans products. acs.org The addition of titanium enolates to γ-lactols derived from (S)-glutamic acid afforded trans-2,5-disubstituted tetrahydrofurans with good diastereoselectivity. nih.gov

Table 2: Comparison of Stereoselective Strategies for 2-Substituted Oxolanes

| Strategy | Approach | Example | Outcome | Citations |

| Chiral Substrate | Use of (S)-glutamic acid derived γ-lactol | Addition of titanium enolates | trans-2,5-disubstituted THF with up to 10:1 dr. | nih.gov |

| Radical Cyclization | Titanocene(III) chloride mediated cyclization of 2-aryl epoxides | Radical closure onto a propargyl ether | Exclusively trans products formed. | acs.org |

| Oxonium-Prins Cyclization | Cyclization of homoallylic alcohols | Lewis acid promotion | Can achieve good 2,3-stereocontrol depending on substrate. | imperial.ac.uk |

| 5-endo-trig Cyclization | Base-mediated cyclization of sulfonyl-substituted homoallylic alcohols | Varies with double bond geometry | Good anti-selectivity for (Z)-vinylic sulfones. | ic.ac.uk |

Methodologies for Introducing the Ether Linkage and Propanoic Acid Moiety

Once the key intermediate, (oxolan-2-yl)methanol, is synthesized, the final step is the installation of the 3-oxypropanoic acid side chain. This can be achieved through direct etherification or through a sequence involving carbon-carbon bond formation followed by functional group manipulation.

Direct etherification methods are among the most straightforward approaches to forming the C-O bond of the side chain.

Williamson Ether Synthesis: This classic SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. masterorganicchemistry.com In this context, (oxolan-2-yl)methanol would first be deprotonated with a strong base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF) to form the corresponding alkoxide. masterorganicchemistry.comrichmond.edu This alkoxide would then react with an ethyl or methyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate) to form the ester of the target molecule. A final hydrolysis step would yield the desired carboxylic acid. The reaction works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com

Mitsunobu Reaction: The Mitsunobu reaction allows for the condensation of a primary or secondary alcohol with a pronucleophile that has a pKa of less than 11, under mild, dehydrative conditions. nih.govtcichemicals.com The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org This method would involve reacting (oxolan-2-yl)methanol directly with a suitable propanoic acid derivative, such as 3-hydroxypropanoic acid, although coupling with a carboxylic acid pronucleophile is common. nih.gov A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a powerful tool in stereocontrolled synthesis. organic-chemistry.org

Table 3: Comparison of Etherification Strategies

| Reaction | Key Reagents | Mechanism | Key Advantages | Key Considerations | Citations |

| Williamson Ether Synthesis | Strong base (e.g., NaH), alkyl halide | SN2 | Straightforward, widely applicable. | Requires strongly basic conditions; E2 elimination is a major side reaction for secondary/tertiary halides. | masterorganicchemistry.comrichmond.edu |

| Mitsunobu Reaction | PPh₃, DIAD/DEAD, acidic pronucleophile | Dehydrative redox condensation | Mild conditions, predictable inversion of stereochemistry. | Stoichiometric phosphine oxide byproduct can complicate purification; pKa of the nucleophile is critical. | nih.govtcichemicals.comorganic-chemistry.org |

An alternative to direct etherification involves forming a carbon-carbon bond first, followed by manipulation.

Michael Addition: The conjugate addition of an alcohol to an activated alkene is a viable method for forming the ether linkage. A lanthanide(III)-mediated Michael-type addition of tetrahydrofurfuryl alcohol (thfa) to maleate (B1232345) has been shown to produce the corresponding alkoxybutanedioic acids in high yields (>89%). researchgate.netresearchgate.net Applying this logic, (oxolan-2-yl)methanol could act as a nucleophile in a Michael addition to an acrylate ester, such as ethyl acrylate. This reaction would form the ether bond and the carbon skeleton of the propanoic acid side chain simultaneously. Subsequent hydrolysis of the resulting ester would furnish the final product.

Reformatsky Reaction: The Reformatsky reaction is a classic method for forming β-hydroxy esters by reacting an α-halo ester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc. byjus.comwikipedia.org The organozinc reagent, or 'Reformatsky enolate', is prepared by treating the α-halo ester with zinc dust. libretexts.org To synthesize a precursor for the target molecule, one could react tetrahydrofuran-2-carboxaldehyde with the Reformatsky reagent derived from ethyl bromoacetate. This would yield ethyl 3-hydroxy-3-(oxolan-2-yl)propanoate. However, this route is less direct as it does not form the required ether linkage. It produces a β-hydroxy ester, which would require subsequent, potentially challenging, chemical transformations to arrive at the target structure, making it a less efficient pathway compared to direct etherification or Michael addition.

Catalytic Approaches in the Synthesis of this compound

The synthesis of this compound can be strategically designed through catalytic routes that enhance efficiency, selectivity, and sustainability. A primary pathway involves the conjugate addition of tetrahydrofurfuryl alcohol to an acrylic acid derivative, a type of oxa-Michael addition. This key reaction is followed by the selective oxidation of the resulting intermediate to yield the final carboxylic acid. Catalysis plays a pivotal role in both of these critical steps, offering milder reaction conditions and improved yields compared to stoichiometric methods.

Oxa-Michael Addition: The nucleophilic addition of the hydroxyl group of tetrahydrofurfuryl alcohol to the β-carbon of an acrylic acid derivative (such as acrylic acid or an acrylate ester).

Oxidation: The conversion of the resulting alcohol or ester intermediate to the corresponding carboxylic acid.

Catalytic methodologies for each of these stages are explored in detail in the following sections, with a focus on both homogeneous and heterogeneous systems.

Homogeneous and Heterogeneous Catalysis for Key Steps

The selection of a catalyst, whether homogeneous or heterogeneous, is critical in directing the synthetic route towards high efficiency and purity.

Oxa-Michael Addition:

The addition of an alcohol to an activated alkene is a well-established reaction, and various catalytic systems have been developed to facilitate this transformation. wikipedia.orglookchem.com

Homogeneous Catalysis: In a homogeneous setting, the catalyst is dissolved in the reaction medium with the reactants. For the oxa-Michael addition of tetrahydrofurfuryl alcohol, several types of homogeneous catalysts are applicable.

Base Catalysis: Strong bases can deprotonate the alcohol, increasing its nucleophilicity and promoting the addition to the acrylate. researchgate.net However, this can also lead to undesired side reactions.

Phosphine Catalysis: Neutral phosphines, such as triphenylphosphine (PPh3), are effective catalysts for the Michael addition of alcohols to acrylic compounds. researchgate.net These reactions can often be performed under mild, and sometimes even solvent-free, conditions. researchgate.net Electron-rich triarylphosphines have shown enhanced catalytic activity. chemrxiv.org

N-Heterocyclic Carbenes (NHCs): NHCs are potent organocatalysts that can activate the acrylate substrate, facilitating the nucleophilic attack by the alcohol. rsc.org

Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be highly effective, particularly when using an inorganic base. acs.orgresearchgate.net This method allows for the reaction between reactants in different phases (e.g., a solid base and a liquid organic phase), enhancing reaction rates and yields. acs.orgresearchgate.netmdpi.com

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their removal from the reaction mixture, a significant advantage for industrial processes.

Solid Bases: Solid base catalysts, such as potassium carbonate (K2CO3) supported on alumina (B75360) or zeolites, can effectively catalyze the Michael addition. researchgate.net These catalysts are easily filtered off post-reaction.

Ion-Exchange Resins: Basic ion-exchange resins can also be employed as recyclable catalysts for this transformation, offering good activity and selectivity. researchgate.net

The following table summarizes plausible catalytic systems for the oxa-Michael addition step.

| Catalyst Type | Specific Example | Phase | Key Advantages |

| Phosphine | Triphenylphosphine (PPh3) | Homogeneous | Mild conditions, stable catalyst researchgate.net |

| N-Heterocyclic Carbene | Imidazolium-based NHCs | Homogeneous | High activity at room temperature rsc.org |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide | Heterogeneous (l-s) | Enhanced reaction rates, simple setup researchgate.net |

| Solid Base | K2CO3 on Alumina | Heterogeneous | Ease of separation, reusability researchgate.net |

| Ion-Exchange Resin | Amberlyst A-26 (OH- form) | Heterogeneous | Recyclable, good for continuous flow researchgate.net |

Oxidation to the Carboxylic Acid:

The second key step is the oxidation of the intermediate to the final propanoic acid derivative. If the Michael addition is performed with acrylic acid, this step is not necessary. However, if an acrylate ester is used, a hydrolysis step would be required. A more direct route involves the oxidation of an intermediate alcohol. For instance, if a related diol is used as a precursor, selective oxidation of one alcohol group would be necessary. The catalytic oxidation of alcohols to carboxylic acids is a well-developed field.

Homogeneous Catalysis: Transition metal complexes are often used as homogeneous catalysts for alcohol oxidation. For example, ruthenium or iridium complexes can catalyze this transformation. pku.edu.cn

Heterogeneous Catalysis: Heterogeneous catalysts are highly favored for oxidation reactions due to their stability and ease of separation.

Noble Metal Catalysts: Supported noble metal nanoparticles, such as gold (Au), platinum (Pt), or palladium (Pd) on supports like carbon, titania, or alumina, are highly effective for the aerobic oxidation of primary alcohols to carboxylic acids in aqueous media. nih.govrsc.orguu.nl Bimetallic catalysts, such as Au-Ag, can sometimes offer enhanced selectivity and stability. uu.nl Silver-based catalysts are also widely studied for selective alcohol oxidation. mdpi.com

A summary of potential catalysts for the oxidation step is provided in the table below.

| Catalyst Type | Specific Example | Phase | Oxidant | Key Advantages |

| Noble Metal | Au/TiO2 | Heterogeneous | O2 | High selectivity, green oxidant nih.gov |

| Noble Metal | Pt/C | Heterogeneous | O2 | Effective for primary alcohols nih.gov |

| Bimetallic | Au-Ag/SiO2 | Heterogeneous | O2 | Enhanced yield and selectivity uu.nl |

| Transition Metal Complex | RuCl3/NaIO4 | Homogeneous | NaIO4 | Well-established method |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance process safety and efficiency.

Atom Economy: This principle, central to green chemistry, aims to maximize the incorporation of all reactant atoms into the final product. primescholars.comprimescholars.com

An ideal synthesis of this compound via the direct addition of tetrahydrofurfuryl alcohol to acrylic acid would exhibit 100% atom economy, as all atoms from the reactants are incorporated into the product. This is a significant advantage over substitution reactions that generate stoichiometric byproducts. primescholars.com

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) reduces waste, simplifies purification, and can sometimes accelerate reaction rates. lookchem.comresearchgate.net

The phosphine-catalyzed Michael addition of alcohols to acrylic compounds has been shown to be effective under solvent-free conditions. researchgate.net Similarly, phase-transfer catalyzed reactions can often be run with minimal or no organic solvent. researchgate.net

Use of Renewable Feedstocks and Benign Solvents:

Tetrahydrofurfuryl alcohol can be derived from biomass (e.g., from the hydrogenation of furfural), making it a renewable starting material. hokudai.ac.jp Acrylic acid can also be produced from bio-based sources, such as glycerol, a byproduct of biodiesel production.

When a solvent is necessary, the use of water or other environmentally benign solvents is preferred. The catalytic oxidation of alcohols to carboxylic acids using supported metal catalysts can often be performed in water. nih.gov

Catalyst Reusability: The use of heterogeneous catalysts is a cornerstone of green process design. researchgate.netmasterorganicchemistry.com Catalysts like supported metals, solid bases, and ion-exchange resins can be recovered by simple filtration and reused multiple times, reducing cost and waste. researchgate.netmdpi.com Enzymatic catalysis, for example using lipases for esterification, also offers a highly sustainable and recyclable catalytic system. diva-portal.orgrsc.orgrsc.orgresearchgate.net

The integration of these green chemistry principles into the synthetic route for this compound not only reduces the environmental footprint but also aligns with the economic and safety demands of modern chemical manufacturing. nih.govrsc.org

Reactivity and Chemical Transformations

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a versatile functional group that serves as a gateway to numerous other organic compounds. Its reactivity is centered on the electrophilic carbonyl carbon and the acidic proton.

One of the most fundamental reactions of carboxylic acids is their conversion to esters and amides.

Esterification: In the presence of an acid catalyst, 3-(Oxolan-2-ylmethoxy)propanoic acid can react with alcohols to form the corresponding esters. This reversible reaction, known as Fischer esterification, is typically driven to completion by removing the water formed during the reaction. The rate of esterification is influenced by factors such as the structure of the alcohol, temperature, and the molar ratio of the reactants. ceon.rs For instance, studies on propanoic acid have shown that reactivity decreases with more sterically hindered alcohols. ceon.rsresearchgate.net

Amidation: The formation of amides from this compound can be achieved by reaction with primary or secondary amines. While direct thermal condensation is possible, it often requires high temperatures. Catalytic methods are generally preferred. Boric acid has emerged as an effective and environmentally friendly catalyst for direct amidation. orgsyn.orgthieme-connect.com This method is advantageous as it avoids the need for stoichiometric activating agents and often proceeds with good yields and high chemoselectivity, preserving chiral centers if present. orgsyn.orgacs.org The mechanism of boric acid catalysis is thought to involve the formation of an activated complex or ester that facilitates the nucleophilic attack by the amine. nih.gov

| Reaction Type | Reactants | Typical Catalyst/Conditions | Product |

|---|---|---|---|

| Esterification | This compound + Methanol | Sulfuric Acid (H₂SO₄), Heat | Methyl 3-(oxolan-2-ylmethoxy)propanoate |

| Amidation | This compound + Benzylamine | Boric Acid (B(OH)₃), Toluene, Reflux | N-Benzyl-3-(oxolan-2-ylmethoxy)propanamide |

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 3-(oxolan-2-ylmethoxy)propan-1-ol. This transformation requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Oxidation: Carboxylic acids are generally resistant to further oxidation under typical conditions as the carbon atom of the carboxyl group is already in a high oxidation state. quora.com Specific oxidative degradation pathways exist but are not common synthetic transformations. Conversely, the related primary alcohol, 3-(oxolan-2-ylmethoxy)propan-1-ol, could be oxidized to form the parent carboxylic acid or the intermediate aldehyde, 3-(oxolan-2-ylmethoxy)propanal, depending on the oxidant used. Electrocatalytic methods have been shown to oxidize n-propanol to propionic acid. rsc.org

The hydroxyl group of the carboxylic acid can be replaced by other functional groups to form highly reactive derivatives.

Acid Halides: Acid chlorides are among the most useful carboxylic acid derivatives due to their high reactivity. libretexts.org this compound can be converted to its corresponding acid chloride, 3-(oxolan-2-ylmethoxy)propanoyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgorgoreview.com Similarly, the acid bromide can be prepared using phosphorus tribromide (PBr₃). libretexts.orgorgoreview.com These acid halides are valuable intermediates for synthesizing esters, amides, and other derivatives under milder conditions than the parent acid. libretexts.orglibretexts.org

Anhydrides: Symmetrical anhydrides can be synthesized from carboxylic acids via dehydration, often using strong dehydrating agents like phosphorus pentoxide or by heating. researchgate.net A common laboratory method involves the reaction of a carboxylic acid with a reactive acid derivative like an acid chloride. libretexts.org For example, reacting 3-(Oxolan-2-ylmethoxy)propanoyl chloride with a carboxylate salt of this compound would yield the symmetrical anhydride (B1165640). Industrial routes for simple anhydrides like propionic anhydride include carbonylation of ethylene (B1197577) in the presence of propionic acid. google.comwikipedia.org

| Derivative | Reagent | Product |

|---|---|---|

| Acid Chloride | Thionyl Chloride (SOCl₂) | 3-(Oxolan-2-ylmethoxy)propanoyl chloride |

| Acid Bromide | Phosphorus Tribromide (PBr₃) | 3-(Oxolan-2-ylmethoxy)propanoyl bromide |

| Symmetrical Anhydride | Dehydrating Agent (e.g., P₂O₅) | 3-(Oxolan-2-ylmethoxy)propanoic anhydride |

Oxolane Ring Reactivity and Transformations

The oxolane (tetrahydrofuran, THF) ring is a cyclic ether that is generally stable but can undergo specific reactions, particularly ring-opening and C-H functionalization.

The ether linkage in the oxolane ring is susceptible to cleavage under certain conditions. Theoretical studies using frustrated Lewis pairs (FLPs) have shown that the ring-opening of THF can be energetically favorable. nih.govresearchgate.net The activation barrier for this reaction is influenced by the distance between the Lewis acidic and basic centers of the FLP. nih.govresearchgate.net Additionally, electrophilic ring-opening of related 2-alkoxy-dihydropyrans with thiols under acidic conditions has been reported, suggesting that the oxolane ring in this compound could potentially be opened by strong nucleophiles in the presence of a Lewis or Brønsted acid. researchgate.net

Direct functionalization of the C-H bonds of the oxolane ring is a powerful strategy for creating more complex molecules. The C-H bonds at the α-position to the ether oxygen (C2 and C5) are the most activated and thus the most common sites for functionalization. acs.org

C-H Activation: Rhodium carbenoids have been shown to be effective for asymmetric C-H activation of tetrahydrofuran (B95107), showing a strong preference for insertion at the α-positions. acs.org Other transition metals, such as iridium and zinc, have also been used to mediate C-H activation. rsc.orgacs.orgthieme-connect.com For example, an iridium pincer complex can facilitate a double C-H activation at the α-position of THF under mild conditions. acs.org Metal-free methods are also being developed, such as the photocatalytic generation of bromine radicals to achieve site-selective α-C–H functionalization of THF for subsequent C-C or C-S bond formation. rsc.org These methods could potentially be applied to this compound to introduce new substituents onto the oxolane ring, further expanding its synthetic utility.

Reactivity of the Ether Linkage (e.g., cleavage reactions)

The ether bond in this compound, while generally stable, is susceptible to cleavage under strongly acidic conditions, a characteristic reaction of ethers. masterorganicchemistry.comwikipedia.orgchemistrysteps.comlibretexts.org The most common reagents for this transformation are strong hydrohalic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). masterorganicchemistry.comlibretexts.org

The mechanism of this cleavage is dependent on the structure of the groups attached to the ether oxygen. masterorganicchemistry.comwikipedia.org In the case of this compound, the ether oxygen is connected to a primary carbon (part of the methoxy (B1213986) group) and a secondary carbon (on the oxolane ring). The reaction is initiated by the protonation of the ether oxygen, which forms a good leaving group (an alcohol). masterorganicchemistry.comchemistrysteps.com Subsequently, the halide nucleophile (Br⁻ or I⁻) attacks one of the adjacent carbon atoms.

Due to the presence of a primary carbon, the cleavage is anticipated to proceed via an S_N2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comwikipedia.org In an S_N2 reaction, the nucleophile attacks the less sterically hindered carbon atom. libretexts.org Therefore, the halide ion would preferentially attack the primary carbon of the methoxy group.

This would lead to the formation of 3-hydroxypropanoic acid and 2-(halomethyl)oxolane. If an excess of the hydrohalic acid is utilized, the newly formed hydroxyl group on the propanoic acid derivative can undergo further substitution to yield 3-halopropanoic acid.

An interesting and relevant reaction observed with a similar structural motif, tetrahydrofurfuryl alcohol, is an acid-catalyzed rearrangement to form dihydropyran. vaia.com This reaction proceeds through protonation of the alcohol, elimination of water to form a primary carbocation, which then undergoes a ring-expansion rearrangement to a more stable secondary carbocation within a six-membered ring, followed by deprotonation. It is conceivable that under certain acidic conditions, the oxolane ring in this compound could undergo a similar rearrangement, potentially competing with or following the initial ether cleavage.

| Reagent | Plausible Mechanism | Expected Products |

| HBr (catalytic) | S_N2 Cleavage | 3-Hydroxypropanoic acid, 2-(Bromomethyl)oxolane |

| HI (excess) | S_N2 Cleavage, further substitution | 3-Iodopropanoic acid, 2-(Iodomethyl)oxolane |

| Strong Acid (non-nucleophilic) | Rearrangement (potential) | Products derived from dihydropyran structure |

Multi-Component Reactions and Cascade Processes Involving the Compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot synthesis to form a product that incorporates portions of all starting materials. tcichemicals.comnih.gov Similarly, cascade reactions involve a sequence of two or more transformations where the product of the first reaction becomes the substrate for the next, without the need for isolating intermediates. baranlab.orgsciforum.net

The direct participation of this compound in well-known MCRs is not extensively documented, primarily because it lacks the typical functional groups, such as amines or aldehydes, that are often essential for these reactions. tcichemicals.comnih.gov However, the carboxylic acid functionality present in the molecule could theoretically allow it to participate in certain MCRs, such as the Ugi or Passerini reactions, if the other necessary components (an amine, an isocyanide, and a carbonyl compound for the Ugi reaction) are provided. tcichemicals.comnih.govresearchgate.net In such a scenario, the propanoic acid moiety would act as the acidic component.

Cascade reactions involving this compound could be conceptualized, often initiated by a reaction at one of its functional groups. For instance, a cascade reaction could be initiated by the acidic cleavage of the ether linkage. The products of this initial cleavage, a diol-carboxylic acid or a halo-alcohol-carboxylic acid, could then undergo subsequent intramolecular reactions. For example, an intramolecular esterification (lactonization) could occur between the carboxylic acid and a hydroxyl group formed during the cascade.

Furthermore, enzyme-initiated cascade reactions represent another possibility. sciforum.net A lipase (B570770) could potentially catalyze an intramolecular esterification, and this transformation could set the stage for subsequent reactions within the molecule. While speculative for this specific compound, the principles of cascade reactions highlight the potential for complex molecular transformations originating from a single initial reaction.

| Reaction Type | Required Co-Reactants/Conditions | Potential Role of the Compound | Plausible Outcome |

| Ugi Reaction | Amine, Isocyanide, Carbonyl Compound | Carboxylic Acid Component | Formation of an α-acylamino amide derivative |

| Passerini Reaction | Isocyanide, Carbonyl Compound | Carboxylic Acid Component | Formation of an α-acyloxy carboxamide |

| Acid-Initiated Cascade | Strong Acid (e.g., HBr, HI) | Substrate for ether cleavage and subsequent reactions | Formation of lactones or other cyclic structures |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure). For a molecule such as 3-(Oxolan-2-ylmethoxy)propanoic acid, DFT methods like B3LYP, often paired with basis sets such as 6-31G* or the more extensive aug-cc-pVDZ, would be used to find the most stable geometric configuration. nih.govnih.gov These calculations solve approximations of the Schrödinger equation to find the lowest energy state, which corresponds to the equilibrium geometry of the molecule.

The electronic structure provides information on the distribution of electron density, which is key to understanding the molecule's polarity, reactivity, and intermolecular interactions. Properties such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and atomic charges can be calculated. nih.gov For instance, the electrostatic potential map would visualize electron-rich areas, likely around the carboxylic acid and ether oxygen atoms, and electron-poor areas, which are susceptible to nucleophilic attack. While specific data for this compound is not available, DFT calculations on similar molecules, such as substituted cyclopentanes, have demonstrated the reliability of these methods in predicting ground-state geometries and singlet-triplet energy gaps. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the potential reaction pathways of a molecule. This involves identifying transition states and calculating the energy barriers associated with them, providing a kinetic and thermodynamic profile of a reaction.

To understand the reactivity of this compound, one could computationally investigate reactions such as the acidic cleavage of the ether bond. libretexts.orgmasterorganicchemistry.com This process would begin by locating the structure of the transition state—the highest energy point along the reaction coordinate—for the proposed mechanism. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are often used for this purpose. Once the transition state is identified, its structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy is then determined as the energy difference between the reactants and the transition state. nih.gov This value is crucial for predicting the rate of a reaction. For example, computational studies on the reactions of ethers with anions have successfully calculated kinetic barriers, providing insight into their detailed elimination reaction mechanisms. nih.gov

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for solvent effects through two main approaches: implicit and explicit solvation models.

Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. acs.org This approach is computationally efficient and often provides a good approximation of bulk solvent effects. For instance, the pKa of a carboxylic acid is highly dependent on the solvent, and implicit models are frequently used in its calculation. acs.orgyoutube.com

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This is computationally more demanding but allows for the specific interactions, such as hydrogen bonding between the solute and solvent molecules, to be modeled directly. For this compound, explicit water molecules could be included to study their interaction with the carboxylic acid and ether functionalities. acs.org

Conformational Landscape Exploration and Energetic Minima

Due to the presence of several single bonds, this compound can exist in multiple conformations. The oxolane (tetrahydrofuran) ring itself is not planar and undergoes pseudorotation between different puckered conformations, such as the envelope and twist forms. aip.orgrsc.org The orientation of the propanoic acid chain relative to the ring also contributes to the conformational complexity.

Computational methods can be used to explore this conformational landscape to identify the various stable conformers (energetic minima). This is typically done by performing a systematic or stochastic search of the potential energy surface. The relative energies of these conformers can then be calculated, often using DFT, to determine their populations at a given temperature. Recent studies on tetrahydrofurfuryl alcohol, a related compound, have successfully used a combination of rotational spectroscopy and quantum chemical calculations to distinguish between nearly isoenergetic conformers and understand the low energy barriers for their interconversion. colab.wsaminer.org

Prediction of Spectroscopic Parameters

Computational chemistry can predict spectroscopic data, which is invaluable for the identification and characterization of new compounds.

For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated shifts are then often scaled or referenced against known standards to improve accuracy. The prediction of ¹H and ¹³C NMR chemical shifts for small organic molecules has seen significant advancements with the use of machine learning algorithms trained on large experimental datasets. nih.gov For this compound, one would expect the protons on the carbon adjacent to the ether oxygen to have chemical shifts in the range of 3.4-4.5 ppm, while the acidic proton of the carboxylic acid would be significantly downfield, typically between 10-12 ppm. libretexts.orglibretexts.org The carbonyl carbon of the carboxylic acid would likely appear in the 160-180 ppm range in the ¹³C NMR spectrum. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges

| Functional Group | Approximate Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 |

| Methylene adjacent to ether (-O-CH₂-) | 3.4 - 4.5 |

| Methylene adjacent to carbonyl (-CH₂-COOH) | 2.0 - 2.5 |

| Other alkyl protons | 1.0 - 2.0 |

Note: These are general, illustrative values based on typical ranges for the respective functional groups. libretexts.orglibretexts.orgmnstate.edu

Infrared (IR) vibrational frequencies can also be computed. A frequency calculation using DFT provides the vibrational modes of the molecule and their corresponding frequencies and intensities. numberanalytics.com These calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor to better match experimental spectra. For this compound, characteristic vibrational modes would include the broad O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹), the strong C=O stretch (around 1700-1760 cm⁻¹), and the C-O stretching of the ether and carboxylic acid (around 1000-1300 cm⁻¹). libretexts.orgorgchemboulder.com

Table 2: Predicted IR Absorption Frequencies

| Functional Group Vibration | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Alkyl) | 2850 - 3000 | Medium-Sharp |

| C=O stretch (Carboxylic Acid) | 1700 - 1760 | Strong |

| C-O stretch (Ether & Carboxylic Acid) | 1000 - 1300 | Strong |

Note: These are general, illustrative values based on typical ranges for the respective functional groups. libretexts.orgorgchemboulder.com

Advanced Analytical Methodologies in Research

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are indispensable for the separation and quantification of "3-(Oxolan-2-ylmethoxy)propanoic acid," particularly when analyzing its isomeric forms and assessing its purity in complex matrices.

Due to the presence of a stereocenter at the C2 position of the oxolane ring, "this compound" exists as a pair of enantiomers: (R)- and (S)-3-(oxolan-2-ylmethoxy)propanoic acid. Chiral chromatography is the primary technique for the separation and analysis of these enantiomers. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a prevalent approach. Polysaccharide-based CSPs, such as those functionalized with derivatives of cellulose (B213188) or amylose, are often effective. The separation is achieved through differential diastereomeric interactions between the enantiomers and the chiral stationary phase, which can include hydrogen bonding, dipole-dipole interactions, and steric repulsion.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Resolution

| Parameter | Example Condition |

|---|---|

| Stationary Phase | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid |

| Detection | UV-Vis Absorbance at 210 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

For the analysis of "this compound" within complex samples, such as synthetic reaction mixtures or biological fluids, advanced HPLC and Gas Chromatography (GC) methods are employed. Reversed-phase HPLC with a C18 stationary phase is a common technique, often utilizing a gradient elution of a buffered aqueous mobile phase with an organic modifier like acetonitrile. For GC analysis, derivatization of the carboxylic acid group to a more volatile ester, such as a methyl or ethyl ester, is typically necessary to improve its chromatographic behavior.

High-Resolution Mass Spectrometry for Structural Confirmation and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) plays a critical role in the definitive structural confirmation of "this compound." By providing highly accurate mass-to-charge ratio measurements, HRMS allows for the determination of the elemental composition of the molecule and its fragments with a high degree of confidence. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used, typically generating the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected parent ion, provide valuable structural information by elucidating the connectivity of the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the detailed structural and conformational analysis of "this compound" in solution.

While one-dimensional ¹H and ¹³C NMR spectra provide fundamental structural information, two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment and connectivity mapping.

COSY (Correlation Spectroscopy): This experiment identifies scalar couplings between protons (¹H-¹H), revealing which protons are adjacent to one another within the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons to which they are attached, enabling the assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for establishing the connectivity between different functional groups, such as the linkage between the oxolane ring and the propanoic acid side chain.

Table 2: Expected Key HMBC Correlations for Structural Verification

| Proton Signal | Correlated Carbon Signal(s) | Structural Information Confirmed |

|---|---|---|

| Protons on C5 of oxolane | C2 of oxolane, C4 of oxolane, Carbonyl C of propanoic acid | Connectivity of the ether linkage |

The five-membered oxolane ring is not rigid and undergoes rapid conformational changes in solution, a process known as pseudorotation. Dynamic NMR (DNMR) involves acquiring NMR spectra over a range of temperatures to study the kinetics of these conformational exchange processes. By analyzing the changes in the appearance of the NMR signals with temperature, it is possible to determine the energy barriers associated with these conformational changes, providing insight into the molecule's flexibility and preferred conformations in solution.

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of a compound, as determined by X-ray crystallography, provides definitive proof of its chemical identity and offers detailed insights into its three-dimensional arrangement in the crystalline lattice. This technique is contingent upon the ability to grow single crystals of sufficient quality for diffraction experiments.

As of the current body of scientific literature, there are no publicly available reports on the single-crystal X-ray diffraction analysis of this compound or its crystalline derivatives. While crystallographic studies have been conducted on other substituted propanoic acid derivatives, such as 2-amino-3-(1,7-dicarba-closo-dodecacarboranyl-1-thio)propanoic acid researchgate.net and 3-(2-Formylphenoxy)propanoic acid researchgate.net, the specific structural details for the title compound remain undetermined by this method.

The absence of such data in the public domain suggests that either single crystals of this compound or its suitable derivatives have not yet been successfully grown and analyzed, or the results of such studies have not been published.

Should crystalline derivatives become available in the future, X-ray crystallography would be an invaluable tool to elucidate key structural parameters. The anticipated data from such an analysis would typically be presented in a format similar to the following hypothetical table.

Interactive Data Table: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Empirical Formula | C₇H₁₂O₄ |

| Formula Weight | 160.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.789(5) |

| α (°) | 90 |

| β (°) | 109.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1032.1(7) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.030 |

| Absorption Coefficient (mm⁻¹) | 0.081 |

| F(000) | 344 |

Note: The data presented in this table is purely illustrative and does not represent experimentally determined values for this compound or its derivatives.

Future research endeavors focusing on the synthesis of crystalline salts or co-crystals of this compound could pave the way for its structural elucidation via X-ray diffraction, providing a deeper understanding of its molecular conformation and intermolecular interactions in the solid state.

Applications As Building Blocks and Chemical Intermediates

Utility in the Synthesis of Complex Organic Molecules

Role as a Precursor in Polymer Chemistry and Material Science

In the field of polymer chemistry, bifunctional molecules like 3-(Oxolan-2-ylmethoxy)propanoic acid can theoretically be used as monomers for the synthesis of polyesters or polyamides. The carboxylic acid can undergo condensation polymerization with diols or diamines. However, there is a lack of specific research articles or patents that describe the use of this particular compound as a monomer or precursor in material science. Therefore, no detailed research findings on its role in polymer chemistry can be presented.

Derivatization for Exploring New Chemical Space and Functional Properties (e.g., ligands, catalysts)

The derivatization of this compound represents an area of potential, yet underexplored, chemical space. The carboxylic acid handle allows for esterification or amidation, which could be used to attach this moiety to other molecules.

One area where the related compound, Propargyl-PEG2-acid, which shares a similar propanoic acid and ether structure, has found application is as a PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are heterobifunctional molecules that can simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker component is crucial for the efficacy of the PROTAC. While not directly about this compound, this application for a structurally similar molecule suggests a potential, though currently undocumented, use for it in the development of new functional molecules.

Potential in Agricultural Chemistry (e.g., as intermediates for agrochemicals)

The synthesis of novel agrochemicals often involves the use of diverse chemical intermediates. The structural motifs present in this compound could potentially be incorporated into new pesticide or herbicide candidates. However, a comprehensive search of the available literature and patent databases did not yield any specific instances of this compound being used as an intermediate in the synthesis of agrochemicals. As such, there are no detailed research findings to report in this area.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The future of chemical synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. For 3-(oxolan-2-ylmethoxy)propanoic acid and its analogs, future research will likely focus on moving beyond traditional multi-step syntheses, which may involve hazardous reagents and generate significant waste.

Key areas of development include:

Catalytic Approaches: The use of novel catalysts, including organocatalysts and earth-abundant metal catalysts, can lead to more direct and atom-economical synthetic pathways. For instance, the synthesis of related propanoic acid derivatives often relies on classical reactions that could be updated with modern catalytic systems.

Renewable Starting Materials: The oxolane (tetrahydrofuran) moiety in this compound can potentially be derived from biomass, aligning with the principles of green chemistry. Future synthetic strategies will likely explore the use of such renewable feedstocks to enhance the sustainability profile of the entire synthetic sequence.

Exploration of Novel Reactivity Patterns and Selectivity Control

The functional groups present in this compound—the ether linkage, the carboxylic acid, and the oxolane ring—offer multiple sites for chemical modification. Future research will delve into exploring the reactivity of this scaffold to generate diverse libraries of compounds for various applications.

Emerging trends in this area include:

Late-Stage Functionalization: The ability to modify a complex molecule in the final stages of a synthesis is highly desirable. Research into C-H activation and other late-stage functionalization techniques will enable the rapid diversification of the this compound core, allowing for the introduction of a wide range of substituents.

Asymmetric Synthesis: For derivatives with stereogenic centers, the development of enantioselective and diastereoselective synthetic methods will be paramount. This is particularly relevant for applications in life sciences, where stereochemistry often plays a critical role in biological activity.

Bio-inspired Catalysis: The use of enzymes and other biocatalysts could offer unparalleled selectivity in the modification of the this compound scaffold. This approach can lead to the synthesis of complex derivatives that are difficult to access through traditional chemical means.

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from batch processing to continuous flow manufacturing. researchgate.net This transition offers numerous advantages, including enhanced safety, improved reaction control, and the potential for seamless scale-up. researchgate.net For the synthesis of this compound and its derivatives, the integration of flow chemistry and automation will be a significant trend. mdpi.com

Future research in this domain will likely involve:

Telescoped Reactions: Designing multi-step syntheses where intermediates are not isolated but are directly passed from one reactor to another. This approach, well-suited for flow chemistry, can significantly reduce reaction times and waste generation.

In-line Analysis and Optimization: The use of real-time analytical techniques, such as spectroscopy and chromatography, integrated into a flow setup allows for rapid reaction optimization. Automated systems can even use this data to self-optimize reaction conditions, accelerating the discovery of new synthetic routes.

On-Demand Synthesis: Automated flow chemistry platforms can enable the synthesis of specific derivatives of this compound in the quantities needed, which is particularly useful for screening and early-stage development.

Advanced Computational Studies for Rational Design and Property Prediction

In silico methods are becoming indispensable tools in modern chemical research. researchgate.net For this compound, computational chemistry will play a crucial role in guiding experimental work and accelerating the discovery of new derivatives with desired properties. jocpr.com

Key areas of focus will include:

Quantum Mechanical Calculations: These methods can be used to predict the reactivity of different sites on the molecule, helping to design more efficient synthetic strategies. They can also be used to elucidate reaction mechanisms and predict the spectroscopic properties of new compounds.

Molecular Docking and Dynamics: In the context of drug discovery, these techniques can be used to predict how derivatives of this compound might interact with biological targets. researchgate.net This can help in prioritizing which compounds to synthesize and test, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies: By building mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties, it is possible to predict the properties of yet-unsynthesized derivatives. jocpr.com

| Computational Technique | Application in the Study of this compound Derivatives |

| Quantum Mechanics | Prediction of reactivity, elucidation of reaction mechanisms, and calculation of spectroscopic properties. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. |

| Molecular Dynamics | Simulation of the dynamic behavior of the molecule and its complexes with biological macromolecules. |

| QSAR/QSPR | Prediction of biological activity and physicochemical properties of new derivatives. |

Investigation of Supramolecular Interactions and Self-Assembly (if applicable for derivatives)

The ability of molecules to self-assemble into well-ordered structures is a fascinating area of research with applications in materials science and nanotechnology. While this compound itself may not have strong self-assembling properties, its derivatives could be designed to exhibit such behavior.

Future research in this area might explore:

Introduction of Recognition Motifs: By incorporating functional groups known to participate in specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking), it may be possible to induce the self-assembly of derivatives of this compound.

Formation of Gels and Liquid Crystals: The self-assembly of small molecules can lead to the formation of soft materials like gels and liquid crystals. The properties of these materials can be tuned by modifying the chemical structure of the constituent molecules.

Development of Functional Materials: Supramolecular assemblies of this compound derivatives could find applications as, for example, responsive materials, sensors, or drug delivery vehicles.

Q & A

Q. What catalytic conditions optimize the synthesis of 3-(Oxolan-2-ylmethoxy)propanoic acid?

The synthesis typically involves coupling tetrahydrofuran derivatives with propanoic acid precursors. Catalytic conditions (e.g., acid or base catalysts) are critical for regioselectivity and yield. For example, reactions using NaOAc as a base under anhydrous conditions at 60–80°C have achieved >85% yield in analogous oxolane-containing compounds . Continuous flow reactors and microwave-assisted methods can further enhance reaction efficiency and purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the oxolane ring and propanoic acid moieties. Infrared (IR) spectroscopy identifies functional groups like carboxylic acid (C=O stretch at ~1700 cm⁻¹) and ether linkages. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns, as demonstrated in studies of structurally related compounds .

Q. What are the common reactions and products of this compound?

The compound undergoes:

- Oxidation : Forms ketone derivatives via cleavage of the oxolane ring or oxidation of the methoxy group .

- Reduction : The carboxylic acid group can be reduced to an alcohol using LiAlH₄ or NaBH₄ .

- Substitution : Electrophilic substitution on the oxolane ring (e.g., halogenation) occurs under acidic conditions .

Q. How should purification be performed to isolate high-purity product?

Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively removes unreacted starting materials. Recrystallization in polar solvents (e.g., ethanol/water mixtures) improves crystallinity. Advanced techniques like preparative HPLC are recommended for enantiomeric resolution in chiral derivatives .

Q. What storage conditions ensure stability?

Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ether linkage. Avoid prolonged exposure to light, as UV radiation can degrade the oxolane ring .

Advanced Research Questions

Q. How can competing substitution pathways be minimized during synthesis?

Competing pathways (e.g., N- vs. S-substitution in heterocyclic analogs) are mitigated by adjusting solvent polarity and temperature. For instance, using aprotic solvents (DMF, DMSO) at 0–5°C favors sulfur substitution over nitrogen in thioether derivatives . Kinetic studies via in-situ NMR can identify optimal reaction windows.

Q. What strategies control stereochemistry in derivatives of this compound?

Stereochemical control in α,β-unsaturated analogs (e.g., E/Z isomers) is achieved using tert-butyl esters instead of methyl esters, as bulkier groups favor trans-addition during alkyne activation . Chiral catalysts (e.g., BINOL-based systems) enable asymmetric synthesis of enantiopure intermediates .

Q. How is this compound used in enzyme interaction studies?

The propanoic acid moiety mimics fatty acid substrates in β-oxidation pathways. Radiolabeled (¹⁴C) derivatives track mitochondrial uptake, while fluorophore-conjugated analogs visualize enzyme binding via fluorescence quenching assays. Methimazole prodrugs derived from similar structures show targeted antioxidant release in mitochondrial studies .

Q. How should discrepancies in reported reaction yields be addressed?

Yield variations often stem from trace moisture or oxygen. Replicate reactions under strictly anhydrous conditions (Schlenk line) with <10 ppm O₂/H₂O. Compare HPLC purity data and side-product profiles (e.g., dimerization by-products) across studies .

Q. Can computational models predict reactivity for novel derivatives?

Density Functional Theory (DFT) calculates transition-state energies for substitution and oxidation reactions. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to target enzymes like enoyl-CoA hydratase, guiding rational design of bioactive analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.